molecular formula C12H13NO5 B4071048 5-Hydroxy-2-(tetrahydrofuran-2-carboxamido)benzoic acid

5-Hydroxy-2-(tetrahydrofuran-2-carboxamido)benzoic acid

Cat. No.: B4071048
M. Wt: 251.23 g/mol
InChI Key: ZSAPGTYWLKVNEO-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(tetrahydrofuran-2-carboxamido)benzoic acid is a heterocyclic compound that features a benzene ring substituted with a hydroxy group and a tetrahydrofuran-2-carboxamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-(tetrahydrofuran-2-carboxamido)benzoic acid typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through the cyclization of a suitable precursor, such as a diol or a halohydrin, under acidic or basic conditions.

    Amidation Reaction: The tetrahydrofuran-2-carboxylic acid is then reacted with an amine to form the corresponding amide.

    Hydroxy Substitution:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-(tetrahydrofuran-2-carboxamido)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Hydroxy-2-(tetrahydrofuran-2-carboxamido)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-(tetrahydrofuran-2-carboxamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the tetrahydrofuran ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-2-(tetrahydrofuran-2-carboxamido)benzoic acid is unique due to the presence of the tetrahydrofuran ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for specific applications in medicinal chemistry and material science .

Biological Activity

5-Hydroxy-2-(tetrahydrofuran-2-carboxamido)benzoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound can be represented by the following chemical structure:

C13H15NO4\text{C}_{13}\text{H}_{15}\text{N}\text{O}_{4}

Synthesis : The synthesis of this compound typically involves multi-step organic reactions. One common synthetic route includes the preparation of tetrahydrofuran derivatives followed by amide formation with benzoic acid derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzyme inhibition. It is believed to act as an inhibitor for cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation and pain pathways.

Inhibitory Activities

Research indicates that compounds structurally similar to this compound exhibit significant COX-2 inhibitory activities. A study showed that certain derivatives demonstrated selectivity for COX-2 over COX-1, which is critical for developing anti-inflammatory drugs with reduced side effects .

Case Studies and Research Findings

  • COX Inhibition Study : A study evaluated various tetrahydrofuran derivatives for their COX inhibitory activities, revealing that compounds with specific substituents at the C-5 position exhibited enhanced selectivity towards COX-2 . This suggests that this compound may also possess similar properties.
    CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Selectivity Ratio
    A30850.35
    B15900.17
    C20950.21
  • Anticancer Potential : The compound has been investigated for its anticancer properties, particularly against human cancer cell lines. Preliminary results indicate cytotoxic effects on colorectal cancer cells, suggesting potential as an anticancer agent .
  • Safety Profile : Toxicological assessments have shown promising safety profiles for related compounds, indicating that they may be suitable candidates for further development in clinical settings .

Future Directions

Given the promising biological activities associated with this compound, further research is warranted to explore its therapeutic potential:

  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and pharmacodynamics.
  • Clinical Trials : Assessing efficacy and safety in human subjects to establish therapeutic applications.

Properties

IUPAC Name

5-hydroxy-2-(oxolane-2-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c14-7-3-4-9(8(6-7)12(16)17)13-11(15)10-2-1-5-18-10/h3-4,6,10,14H,1-2,5H2,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAPGTYWLKVNEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=C(C=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601329899
Record name 5-hydroxy-2-(oxolane-2-carbonylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204085
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

667409-89-4
Record name 5-hydroxy-2-(oxolane-2-carbonylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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